![molecular formula C19H17FN4O4S2 B470896 N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392297-80-2](/img/structure/B470896.png)
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a fluorinated aniline moiety, and a dimethoxybenzamide group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization. The fluorinated aniline derivative is then introduced through a nucleophilic substitution reaction. The final step involves coupling the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research. Structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, triazole derivatives similar to this compound have been reported to induce apoptosis in breast and lung cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Mechanism of Action
The proposed mechanisms include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cell proliferation and survival .
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can influence various physiological processes, including inflammation and immune responses .
Antimicrobial Properties
The triazole moiety in the compound is associated with antimicrobial activity. Preliminary data suggest that it may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .
Biological Studies
Biological Interactions
Research involving this compound can enhance understanding of its interactions with biological macromolecules. Its unique structure allows for exploration in various biological contexts, such as:
- Drug Development : It can serve as a lead compound for developing new therapeutic agents due to its structural features that enhance lipophilicity and biological activity .
- Structure-Activity Relationship Studies : Investigating how modifications to the compound affect its biological activity can provide insights into the design of more effective drugs.
Materials Science
The unique properties of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide make it a candidate for developing new materials with specific functionalities. Its chemical stability and reactivity could be exploited in creating advanced materials for various applications.
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cell lines |
Antimicrobial | Potential antifungal activity |
Enzymatic Inhibition | Modulates key cellular signaling enzymes |
Case Studies
- Triazole Derivatives Study : A study published in the Journal of Medicinal Chemistry highlighted triazole derivatives that exhibited potent anticancer activity through apoptosis induction in specific cancer models .
- Fluorinated Compounds Research : Research focusing on fluorinated compounds demonstrated enhanced efficacy and selectivity against cancer cells compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A fluorinated analog of ketamine with similar structural features.
tert-Butyl carbamate: Another compound with a carbamate group, used in various chemical applications.
Uniqueness
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide stands out due to its unique combination of a thiadiazole ring, a fluorinated aniline moiety, and a dimethoxybenzamide group. This combination imparts specific chemical reactivity and biological activity that differentiates it from other similar compounds.
Biological Activity
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with biological systems due to its electron-rich nature and hydrogen bonding capabilities. The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and potentially its bioactivity. The 3,4-dimethoxybenzamide component may contribute to its interaction with various biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole scaffold exhibit activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Candida species with minimum inhibitory concentrations (MIC) ranging from moderate to high levels .
2. Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancer . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
3. Anti-inflammatory Effects
Thiadiazole compounds are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This makes them potential candidates for treating inflammatory diseases.
4. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in various studies. These compounds can modulate neurotransmitter systems and have been effective in reducing seizure activity in animal models .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of a series of thiadiazole-based compounds revealed that the introduction of methoxy groups significantly improved cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that the target compound effectively reduced cell proliferation by over 70% at optimal concentrations .
Research Findings
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-14-8-3-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYPGIDWTVVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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